3-Amino-2-benzylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

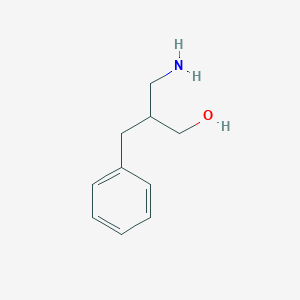

2D Structure

Properties

IUPAC Name |

2-(aminomethyl)-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQSDJABBJHCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66102-69-0 | |

| Record name | 3-amino-2-benzylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Amino-2-benzylpropan-1-ol

Abstract: This guide provides an in-depth exploration of a robust and stereocontrolled synthetic pathway to 3-Amino-2-benzylpropan-1-ol, a valuable chiral building block in medicinal chemistry and drug development. The core strategy hinges on the asymmetric synthesis of a key β-amino acid precursor, (S)-3-Amino-2-benzylpropanoic acid, followed by its chemoselective reduction to the target amino alcohol. We will dissect the rationale behind methodological choices, from the selection of chiral auxiliaries to the comparative analysis of reducing agents. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed, actionable protocols but also the fundamental principles that ensure reproducibility and high fidelity in synthesis.

Introduction and Strategic Imperatives

The Target Molecule: this compound

This compound (Molecular Formula: C10H15NO, Molecular Weight: 165.23 g/mol ) is a chiral 1,3-amino alcohol.[1][2] Its structure, featuring a primary amine, a primary alcohol, and a stereogenic center at the C2 position, makes it a versatile synthon for constructing more complex molecules. The benzyl group provides a lipophilic handle and a site for further chemical modification.

Significance in Drug Development

The 1,3-amino alcohol motif is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The precise spatial arrangement of the amino and hydroxyl groups is often critical for molecular recognition and binding to biological targets such as enzymes and receptors. Consequently, access to enantiomerically pure forms of building blocks like this compound is paramount for the development of stereochemically defined drug candidates.

Core Synthetic Challenge: Stereocontrol

The primary challenge in synthesizing this molecule is the effective control of the stereocenter at the C2 position. A racemic synthesis would yield an equimolar mixture of (R) and (S) enantiomers, requiring challenging chiral resolution steps. Therefore, a modern, efficient synthesis must be asymmetric, establishing the desired stereochemistry early and propagating it through the reaction sequence.

Retrosynthetic Analysis and Strategic Design

Our strategy focuses on a two-stage approach that prioritizes stereocontrol and employs well-established, reliable transformations. The retrosynthetic analysis reveals a logical pathway from the target molecule back to simpler, achiral starting materials.

Caption: Retrosynthetic pathway for this compound.

This analysis identifies (S)-3-Amino-2-benzylpropanoic acid as the key intermediate.[3] The synthesis is thus divided into two primary phases:

-

Asymmetric synthesis of the β-amino acid precursor.

-

Chemoselective reduction of the carboxylic acid to the primary alcohol.

Phase 1: Asymmetric Synthesis of the β-Amino Acid Precursor

To achieve high enantiomeric purity in the precursor, we leverage the power of chiral auxiliary-mediated synthesis. The Evans oxazolidinone auxiliary method provides a highly reliable and diastereoselective approach to constructing the desired β-amino acid derivative.[4]

The Evans Auxiliary Approach

The Evans method involves the temporary attachment of a chiral auxiliary to an achiral carboxylic acid (3-phenylpropionic acid). The steric bulk and defined stereochemistry of the auxiliary direct the approach of an electrophile to one face of the enolate, resulting in a highly diastereoselective reaction. The subsequent cleavage of the auxiliary yields the enantiomerically enriched product.

Experimental Protocol: Synthesis of (S)-3-Amino-2-benzylpropanoic acid

This protocol is an adaptation of the principles described in established Evans auxiliary methodologies.[4]

Step A: Acylation of the Chiral Auxiliary

-

Dissolve the (S)-valine-derived Evans auxiliary, (4S,5R)-4-isopropyl-5-phenyloxazolidin-2-one, in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) to deprotonate the oxazolidinone, forming the lithium amide.

-

In a separate flask, convert 3-phenylpropionic acid to its acid chloride using oxalyl chloride or thionyl chloride.

-

Slowly add the freshly prepared 3-phenylpropanoyl chloride to the lithium amide solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and perform a standard aqueous workup and extraction with ethyl acetate. Purify the N-acylated auxiliary by column chromatography.

Step B: Diastereoselective Mannich-type Reaction

-

Dissolve the N-acylated auxiliary from Step A in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Add a Lewis acid, such as titanium tetrachloride (TiCl₄), to form the titanium enolate.

-

Introduce a suitable electrophilic amine source, such as benzyl N-(methoxymethyl)carbamate, which serves as a precursor to the N-Cbz protected aminomethyl cation.

-

Stir the reaction at low temperature, allowing it to proceed for several hours. The chiral auxiliary directs the aminomethylation to occur with high diastereoselectivity.

-

Quench the reaction carefully with an aqueous buffer and perform extraction. Purify the product by chromatography to isolate the diastereomerically pure adduct.

Step C: Auxiliary Cleavage and Deprotection

-

Dissolve the adduct from Step B in a THF/water mixture.

-

Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to cleave the auxiliary from the product. This method is effective for recovering the auxiliary intact.

-

Following the cleavage, the product is an N-Cbz protected β-amino acid. The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

-

After hydrogenation and workup, (S)-3-Amino-2-benzylpropanoic acid is obtained.[3]

Caption: Workflow for the synthesis of the β-amino acid precursor.

Phase 2: Reduction to this compound

The final step is the reduction of the carboxylic acid group of the β-amino acid to a primary alcohol. This transformation must be selective, avoiding reduction of the benzyl ring, and must not induce racemization at the adjacent stereocenter.

Comparative Analysis of Reducing Agents

Several reagents can accomplish this reduction, each with distinct advantages and disadvantages related to reactivity, safety, and operational complexity.[6][7][8]

| Reagent System | Strengths | Weaknesses | Causality & Field Insights |

| LiAlH₄ (LAH) | Highly reactive, reduces most carboxylic acids effectively.[7][8] | Pyrophoric, reacts violently with water/protic solvents. Requires strictly anhydrous conditions and careful quenching. | The classic, powerful choice. Often provides high yields but its hazardous nature necessitates specialized handling and equipment, making it less ideal for scale-up. |

| BH₃·THF or BMS | Highly effective for carboxylic acids. Safer and easier to handle than LAH.[8] | Can be sensitive to moisture. Borane complexes can have distinctive odors. | A widely adopted alternative to LAH. Offers a much better safety profile while maintaining high reactivity and selectivity for carboxylic acids, making it a workhorse in both academic and industrial labs. |

| NaBH₄ / I₂ | Inexpensive, stable, and safe to handle. The in-situ generated diborane is the active reducing species.[6][9] | Requires careful control of stoichiometry and addition rates. Iodine is a corrosive solid. | An excellent "safety-first" option. It avoids the handling of pyrophoric LAH or borane solutions directly. This system is particularly useful for labs not equipped for extensive handling of highly reactive reagents.[9] |

| NaBH₄ / Acid | Uses readily available reagents. Can be effective for some substrates.[10] | Can be less general than other methods; yields may be substrate-dependent. | This method, often using H₂SO₄ or other activators, represents a cost-effective but potentially less reliable option that may require significant optimization for a new substrate. |

Featured Protocol: Reduction using Sodium Borohydride and Iodine

This protocol is selected for its balance of efficiency, safety, and accessibility of reagents.[6][9]

-

Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, suspend the (S)-3-Amino-2-benzylpropanoic acid in anhydrous THF.

-

Borohydride Addition: Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred suspension. A typical molar excess of 2-3 equivalents is used.

-

Iodine Addition: In the addition funnel, prepare a solution of iodine (I₂) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C. The reaction will generate hydrogen gas, so adequate ventilation is crucial. The disappearance of the iodine color indicates its consumption.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C. Very carefully and slowly, add methanol dropwise to quench the excess borohydride and destroy any remaining reactive intermediates. This step will also generate hydrogen gas.

-

Workup: Adjust the pH of the mixture to be basic (pH > 10) by adding an aqueous solution of sodium hydroxide (NaOH). This ensures the product is in its free amine form.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using a suite of standard analytical techniques.

| Analysis Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (~7.2-7.4 ppm), the CH proton at C2, the CH₂ protons of the hydroxymethyl and aminomethyl groups, and the benzylic CH₂ protons. The OH and NH₂ protons will appear as broad singlets, exchangeable with D₂O. |

| ¹³C NMR | Signals for the aromatic carbons, the benzylic CH₂, the stereogenic CH at C2, the aminomethyl carbon (CH₂N), and the hydroxymethyl carbon (CH₂O). |

| Mass Spectrometry | The ESI-MS in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 166.12. |

| FT-IR | Broad absorption band for the O-H stretch (~3300-3400 cm⁻¹), N-H stretching bands (~3300-3380 cm⁻¹), and characteristic C-H and C=C bands for the aromatic ring. |

| Chiral HPLC | Analysis on a suitable chiral stationary phase column to determine the enantiomeric excess (ee %) of the final product. |

Conclusion

The synthetic route detailed herein provides a reliable and stereocontrolled method for producing this compound. By employing an Evans chiral auxiliary, the critical stereocenter is installed with high fidelity. The subsequent reduction of the carboxylic acid, particularly via the safe and effective NaBH₄/I₂ system, completes the synthesis. This guide underscores the importance of rational design in synthetic chemistry, where the careful selection of reagents and methodologies based on principles of safety, efficiency, and stereocontrol leads to the successful preparation of valuable chiral building blocks for advanced scientific research and drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C10H15NO | CID 12420872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis routes of (R)-3-(methylamino)-1-phenylpropan-1-ol [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. jocpr.com [jocpr.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-benzylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-benzylpropan-1-ol, with the CAS Number 66102-69-0, is a primary amino alcohol that holds potential as a versatile building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzyl group attached to a propanolamine backbone, provides a unique scaffold for the development of novel therapeutic agents and chiral ligands. The presence of both a primary amine and a primary alcohol functional group allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of more complex molecules.[2] Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in research and development, enabling informed decisions on reaction conditions, purification methods, and formulation strategies.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some properties are derived from computational models, they provide valuable estimates in the absence of experimentally verified data.

| Property | Value/Information | Source |

| IUPAC Name | 2-(aminomethyl)-3-phenylpropan-1-ol | [2] |

| CAS Number | 66102-69-0 | [2] |

| Molecular Formula | C₁₀H₁₅NO | [2] |

| Molecular Weight | 165.23 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)CC(CN)CO | [2] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in water and polar organic solvents. | [3] |

| pKa | Not experimentally determined. | |

| XLogP3 (Computed) | 0.8 | [2] |

| GHS Hazard Statement | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [2] |

Structural Elucidation and Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds. Detailed protocols for acquiring this data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons adjacent to the phenyl, amino, and hydroxyl groups, and the methine proton. The chemical shifts and coupling patterns will be indicative of the connectivity of the molecule. For a similar compound, propan-2-amine, the protons on the carbon adjacent to the amine group appear around 2.7 ppm, while the methyl protons are further upfield.[4]

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons of the benzyl group and the aliphatic carbons of the propanolamine backbone.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

FT-IR spectroscopy can be used to identify the key functional groups present in this compound.

-

Expected Absorptions:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[5]

-

N-H stretch: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ characteristic of the primary amine.[5]

-

C-H stretch (aromatic): Bands typically appearing just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands appearing just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.[5]

-

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Fragmentation: Upon ionization, the molecular ion peak [M]⁺ at m/z = 165 should be observed. A prominent fragment is expected at m/z = 91, corresponding to the stable tropylium ion formed from the benzyl group.[1][6] Another likely fragmentation would be the loss of a hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z = 134.

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1°C is expected.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range.

-

Accurate Determination: Allow the apparatus to cool. Set the starting temperature to about 20°C below the approximate melting point and use a slow heating rate (1-2°C per minute).

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Sample Addition: To a small vial containing approximately 1 mL of the solvent, add a few milligrams of this compound.

-

Observation: Agitate the mixture and observe for dissolution at room temperature.

-

Heating: If the compound does not dissolve at room temperature, gently warm the mixture to observe for any change in solubility.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the observations.

pKa Determination

The pKa value provides insight into the acidity or basicity of the amino group. This is crucial for understanding its behavior in different pH environments, particularly in biological systems.

-

Solution Preparation: Prepare a standard solution of this compound of known concentration in deionized water.

-

Titration Setup: Calibrate a pH meter and place the electrode in the amino alcohol solution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, where half of the amino groups have been protonated.

Synthesis of this compound

A common synthetic route to compounds of this class involves the reduction of an amino ketone precursor, which can be formed through a Mannich reaction.[7]

Illustrative Synthetic Pathway

References

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | C10H15NO | CID 12420872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM...........BENZENE [orgspectroscopyint.blogspot.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

An In-Depth Technical Guide to 2-(Aminomethyl)-3-phenylpropan-1-ol: Synthesis, Characterization, and Pharmaceutical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Amino Alcohols

The 1,3-amino alcohol scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 2-(aminomethyl)-3-phenylpropan-1-ol, a chiral amino alcohol, represents a versatile building block for the synthesis of complex pharmaceutical agents. Its strategic placement of amino and hydroxyl functionalities, combined with a benzyl substituent that allows for diverse chemical modifications, makes it a valuable intermediate in drug discovery and development. This guide provides a comprehensive overview of its nomenclature, structure, synthesis, and critical role in the creation of therapeutics.

Nomenclature and Structure

The compound commonly referred to as 3-amino-2-benzylpropan-1-ol is systematically named under IUPAC nomenclature as 2-(aminomethyl)-3-phenylpropan-1-ol .

Key Structural Features:

-

Chemical Formula: C₁₀H₁₅NO

-

Molecular Weight: 165.23 g/mol

-

Core Structure: A propan-1-ol backbone.

-

Key Substituents:

-

An aminomethyl group (-CH₂NH₂) at the C2 position.

-

A phenyl group (-C₆H₅) attached via a methylene bridge (benzyl group) at the C2 position.

-

A primary alcohol (-CH₂OH) at the C1 position.

-

-

Chirality: The C2 carbon is a chiral center, meaning the molecule can exist as two enantiomers, (R)- and (S)-2-(aminomethyl)-3-phenylpropan-1-ol. The specific stereochemistry is crucial for its application in enantioselective synthesis and for the pharmacological activity of its derivatives.

Chemical Structure:

Synthesis of 2-(Aminomethyl)-3-phenylpropan-1-ol: A Proposed Methodology

While specific literature detailing the synthesis of 2-(aminomethyl)-3-phenylpropan-1-ol is not abundant, a reliable synthetic route can be adapted from established methods for structurally similar 1,3-amino alcohols. A robust and scalable approach involves a two-step process: a Mannich-type reaction to construct the carbon skeleton followed by a reduction of the resulting intermediate.

Workflow for the Proposed Synthesis

Caption: Proposed synthetic workflow for 2-(aminomethyl)-3-phenylpropan-1-ol.

Experimental Protocol: A Self-Validating System

This proposed protocol is based on well-established reactions for analogous compounds and includes in-process checks to ensure reaction progression and purity.

Step 1: Synthesis of 3-Amino-4-phenylbutan-2-one (Mannich Reaction)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylacetone (1 equivalent), a suitable amine source such as ammonium chloride (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in a protic solvent like ethanol.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (phenylacetone) is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-amino ketone.

-

Validation: The crude product can be analyzed by ¹H NMR to confirm the presence of the characteristic ketone and the newly formed aminomethyl group.

-

Step 2: Reduction to 2-(Aminomethyl)-3-phenylpropan-1-ol

-

Reaction Setup: Dissolve the crude 3-amino-4-phenylbutan-2-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask and cool to 0 °C in an ice bath.

-

Reduction: Slowly add a reducing agent capable of reducing the ketone to an alcohol, such as sodium borohydride (NaBH₄) (1.5 equivalents), in portions to control the exothermic reaction.

-

Reaction Monitoring: Stir the reaction at 0 °C for one hour and then allow it to warm to room temperature. Monitor the disappearance of the starting ketone by TLC.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(aminomethyl)-3-phenylpropan-1-ol.

-

The final product can be purified by column chromatography on silica gel.

-

Validation: The purified product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

-

Spectroscopic Characterization (Predicted Data)

| Spectroscopic Data (Predicted) | |

| ¹H NMR | δ (ppm): 7.1-7.3 (m, 5H, Ar-H), 3.5-3.7 (m, 2H, -CH₂OH), 2.8-3.0 (m, 2H, -CH₂NH₂), 2.5-2.7 (m, 2H, Ph-CH₂-), 1.8-2.0 (m, 1H, -CH-), ~1.5 (br s, 3H, -NH₂ and -OH). |

| ¹³C NMR | δ (ppm): 138-140 (Ar-C), 128-130 (Ar-CH), 126-128 (Ar-CH), 65-68 (-CH₂OH), 45-48 (-CH₂NH₂), 40-43 (-CH-), 35-38 (Ph-CH₂-). |

| FT-IR | ν (cm⁻¹): 3300-3400 (br, O-H and N-H stretching), 3000-3100 (C-H stretching, aromatic), 2850-2950 (C-H stretching, aliphatic), 1600, 1495, 1450 (C=C stretching, aromatic ring), 1050-1150 (C-O stretching). |

| Mass Spec (EI) | m/z: 165 (M⁺), 148 (M-NH₃)⁺, 134 (M-CH₂OH)⁺, 91 (C₇H₇)⁺ (tropylium ion). |

Applications in Drug Development: A Scaffold for Innovation

Chiral 1,3-amino alcohols like 2-(aminomethyl)-3-phenylpropan-1-ol are of significant interest in drug development due to their ability to serve as versatile scaffolds for the synthesis of complex molecules that can interact with biological targets with high specificity.

Role as a Chiral Building Block

The primary application of 2-(aminomethyl)-3-phenylpropan-1-ol is as a chiral intermediate. Its enantiomerically pure forms are crucial for the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic indices and reduced side effects compared to their racemic counterparts. The presence of both an amino and a hydroxyl group allows for sequential or orthogonal chemical modifications, enabling the construction of diverse molecular architectures.

Precursor to Potent Pharmacophores

Derivatives of similar 1,3-amino alcohols are known to be key intermediates in the synthesis of several important classes of drugs. For instance, related structures are precursors to selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), which are widely used in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD).

The general structure of 2-(aminomethyl)-3-phenylpropan-1-ol provides a framework that can be elaborated to target a variety of receptors and enzymes. The phenyl ring can be substituted to modulate lipophilicity and introduce additional binding interactions. The amino and hydroxyl groups can be functionalized to introduce pharmacophoric elements or to attach the molecule to other scaffolds.

Potential Therapeutic Areas

The phenylpropanolamine scaffold is found in drugs with a wide range of biological activities, including:

-

Central Nervous System (CNS) Agents: As mentioned, this scaffold is central to the design of antidepressants and ADHD medications.

-

Antimicrobial Agents: The amino alcohol moiety can be incorporated into structures with antibacterial and antifungal properties.

-

Cardiovascular Drugs: Certain derivatives have shown potential as cardiovascular agents.

The utility of 2-(aminomethyl)-3-phenylpropan-1-ol lies in its ability to provide a well-defined three-dimensional arrangement of functional groups, which is often a prerequisite for potent and selective interaction with biological macromolecules.

Conclusion

2-(Aminomethyl)-3-phenylpropan-1-ol is a valuable and versatile chiral building block with significant potential in pharmaceutical synthesis. Its straightforward, albeit not widely documented, synthesis and the presence of multiple functionalization points make it an attractive starting material for the development of novel therapeutics. A thorough understanding of its chemistry and potential applications is essential for researchers and professionals engaged in the design and synthesis of the next generation of medicines.

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-2-benzylpropan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 3-Amino-2-benzylpropan-1-ol, focusing on its molecular weight and the broader physicochemical properties crucial for its application in research and development. As a substituted aminopropanol, this compound belongs to a class of molecules that are pivotal as building blocks in medicinal chemistry and materials science. Understanding its fundamental characteristics is the first step toward its effective utilization in novel synthetic pathways and drug discovery pipelines.

Core Physicochemical & Structural Data

A precise understanding of a compound's basic properties is essential for any experimental design, from reaction stoichiometry to analytical method development. The foundational data for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(aminomethyl)-3-phenylpropan-1-ol | PubChem[1] |

| Molecular Formula | C₁₀H₁₅NO | Santa Cruz Biotechnology, PubChem[1][2] |

| Molecular Weight | 165.23 g/mol | Santa Cruz Biotechnology, PubChem[1][2][3] |

| Monoisotopic Mass | 165.115364102 Da | PubChem[1] |

| CAS Number | 66102-69-0 | PubChem[1] |

| SMILES | C1=CC=C(C=C1)CC(CN)CO | PubChemLite[4] |

The molecular weight of 165.23 g/mol is the average molar mass, calculated using the standard atomic weights of its constituent elements.[1][2][3] This value is fundamental for converting between mass and moles, a daily necessity in the laboratory for preparing solutions and calculating reaction yields. In contrast, the monoisotopic mass of 165.115364102 Da represents the mass of a single molecule containing the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).[1] This latter value is paramount in high-resolution mass spectrometry for accurate mass determination and empirical formula confirmation.

References

An In-depth Technical Guide to the Safety and Hazards of 3-Amino-2-benzylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and hazard information for 3-Amino-2-benzylpropan-1-ol (CAS No: 105250-93-3). As a Senior Application Scientist, this document is structured to provide not just data, but also a practical framework for risk assessment and safe handling in a research and development setting. The information herein is synthesized from available safety data sheets and chemical databases.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior and potential for exposure.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |

| Molecular Weight | 165.23 g/mol | PubChem[1] |

| IUPAC Name | 2-(aminomethyl)-3-phenylpropan-1-ol | PubChem[1] |

| CAS Number | 105250-93-3 | PubChem[1] |

Toxicological Profile and Hazard Identification

GHS Classification

The GHS classification for this compound indicates multiple hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms

The following pictograms are associated with the hazards of this compound:[1]

-

Corrosion: (for serious eye damage)

-

Exclamation Mark: (for acute toxicity, skin irritation, and respiratory irritation)

Summary of Toxicological Endpoints:

-

Skin Irritation: The compound is classified as a skin irritant, meaning direct contact can cause inflammation, redness, and discomfort.[1]

-

Eye Damage: Crucially, this compound is classified as causing serious eye damage.[1] This implies that contact with the eyes can result in irreversible damage.

-

Respiratory Irritation: Inhalation of dusts, vapors, or aerosols of this compound may lead to irritation of the respiratory tract.[1]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is paramount to minimize the risk of exposure. The following recommendations are based on the known hazards.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing contact and inhalation.

-

Eye Protection: Due to the risk of serious eye damage, chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times when handling the compound.

-

Skin and Body Protection: A standard laboratory coat and closed-toe shoes are required to prevent skin contact.

-

Respiratory Protection: All work should ideally be performed in a chemical fume hood to avoid inhalation. If a fume hood is not available for a specific procedure where dust or aerosols may be generated, a properly fitted respirator with an appropriate cartridge should be used.

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate harm.

Exposure Protocols

-

In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

-

Small Spills: For small spills, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.

-

Large Spills: For large spills, evacuate the area and contact the appropriate emergency response team.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Gaps in Toxicological Data

For professionals in drug development, a comprehensive understanding of a compound's toxicological profile is critical. It is important to highlight that for this compound, there is a lack of publicly available data for several key toxicological endpoints:

-

Quantitative Acute Toxicity: No specific LD50 (oral, dermal, inhalation) values have been identified.

-

Chronic Toxicity: Studies on the effects of repeated or long-term exposure are not available.

-

Carcinogenicity: There is no available data to assess the carcinogenic potential of this compound.

-

Mutagenicity: No specific mutagenicity studies (e.g., Ames test) were found for this compound.

-

Reproductive and Developmental Toxicity: The potential effects on reproduction and development are unknown.

The absence of this data necessitates a cautious approach to handling and use. The established GHS classification should be considered the primary source of hazard information, and all safety precautions should be strictly adhered to.

Conclusion

This compound presents several significant hazards, most notably the risk of serious eye damage, skin irritation, respiratory irritation, and harm if swallowed. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential for minimizing exposure and ensuring a safe working environment. Researchers and drug development professionals should be aware of the existing gaps in the toxicological data for this compound and proceed with a high degree of caution.

References

The Evolving Landscape of 3-Amino-2-benzylpropan-1-ol Derivatives: A Technical Guide to Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-2-benzylpropan-1-ol scaffold represents a privileged structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this promising class of compounds. We will explore their potential applications in diverse therapeutic areas, including their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights to accelerate the discovery and development of next-generation therapeutics based on the this compound core.

Introduction: The Therapeutic Promise of the Aminopropanol Backbone

The aminopropanol backbone is a recurring feature in a multitude of biologically active molecules. The inherent chirality and the presence of key functional groups—a primary or substituted amine and a hydroxyl group—provide opportunities for diverse chemical modifications and interactions with biological targets. The introduction of a benzyl group at the 2-position of the propanol chain adds a significant lipophilic and aromatic component, which can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This benzyl moiety can engage in crucial π-π stacking or hydrophobic interactions within the binding sites of enzymes and receptors, often leading to enhanced potency and selectivity.

Derivatives of the broader aminopropanol class have demonstrated a wide spectrum of pharmacological effects, including cardiovascular, central nervous system (CNS), and anti-inflammatory activities.[1][2] This guide will specifically focus on the unique contributions of the 2-benzyl substituent to the biological activity profile of 3-aminopropan-1-ol derivatives.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be approached through several strategic routes, often starting from commercially available precursors. A common and versatile method involves the use of a Mannich reaction followed by reduction.

General Synthetic Workflow

A generalized synthetic scheme is presented below, illustrating a common pathway to N-substituted this compound derivatives.

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative N-Substituted Derivative

This protocol outlines a representative synthesis adapted from established methodologies for related compounds.

Step 1: Synthesis of the Mannich Base (Amino-ketone)

-

To a solution of a substituted acetophenone (1.0 eq) in ethanol, add the desired primary or secondary amine (1.1 eq) and aqueous formaldehyde (37%, 1.2 eq).

-

Acidify the mixture with a catalytic amount of hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude amino-ketone by column chromatography on silica gel.

Step 2: Reduction to the 3-Amino-1-phenyl-propan-1-ol

-

Dissolve the purified amino-ketone (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude alcohol by recrystallization or column chromatography.

Step 3: Further Derivatization (Optional)

The resulting 3-amino-1-phenyl-propan-1-ol can be further modified. For instance, dehydration followed by hydrogenation can introduce the benzyl moiety at the 2-position, though direct benzylation at the alpha-position to the carbonyl in the amino-ketone stage is also a viable, though potentially more complex, route. N-alkylation or acylation can be performed using standard procedures to introduce further diversity.

Key Biological Activities and Therapeutic Potential

While specific data for a wide range of this compound derivatives is still emerging, the existing literature on related aminopropanol structures allows for the extrapolation of several promising areas of biological activity.

Central Nervous System (CNS) Activity

Derivatives of 3-tertiary amino-1-aryl-propanes and -propan-2-ols have shown significant CNS activity.[2] The nature and position of substituents on the aromatic rings play a crucial role in modulating this activity. The lipophilicity imparted by the benzyl group in this compound derivatives suggests a potential for good blood-brain barrier penetration, making them attractive candidates for CNS-acting agents.

Potential Mechanisms of Action:

-

Receptor Modulation: These compounds could act as agonists, antagonists, or allosteric modulators of various CNS receptors, such as serotonin (5-HT) or dopamine receptors. Structure-activity relationship studies on related arylpiperazine derivatives have demonstrated high-affinity binding to 5-HT1A and 5-HT2A receptors.[3]

-

Enzyme Inhibition: Inhibition of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), is another plausible mechanism.

Caption: Potential mechanisms of CNS activity for this compound derivatives.

Antimicrobial and Antifungal Activity

The search for new antimicrobial agents is a global health priority. Benzyl-containing compounds have demonstrated a broad spectrum of antimicrobial and antifungal activities.[4][5][6] The lipophilic nature of the benzyl group can facilitate the disruption of microbial cell membranes, a common mechanism of action for antimicrobial compounds.

Structure-Activity Relationship Insights:

-

The presence of electron-withdrawing or electron-donating groups on the benzyl ring can significantly impact antimicrobial potency.

-

Modifications of the amino group, such as quaternization or incorporation into heterocyclic systems, can enhance activity against both Gram-positive and Gram-negative bacteria.

Table 1: Representative Antimicrobial Activity of Related Benzyl Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Benzyl Guanidine Derivatives | S. aureus | 0.5 | [6] |

| Benzyl Guanidine Derivatives | E. coli | 1.0 | [6] |

| O-benzyl aminodiols | B. subtilis | Low µM range | [4] |

| O-benzyl aminotriols | C. albicans | 0.78 | [4] |

Cardiovascular Effects

Certain 3-amino-1,2-propanediol derivatives have been shown to influence cardiovascular parameters, such as heart rate and blood pressure.[1] While some derivatives are largely inactive, others can induce a decrease in these parameters at higher doses.[1] The specific structural features of this compound derivatives would likely determine their cardiovascular profile.

Enzyme Inhibition

The aminopropanol scaffold is present in inhibitors of various enzymes. For instance, derivatives of 3-phenoxypropan-1,2-diol have been investigated as inhibitors of aminopeptidase N (APN), a zinc metallopeptidase involved in cancer progression.[7] A quantitative structure-activity relationship (QSAR) study of these compounds revealed a linear correlation between lipophilicity and inhibitory activity, suggesting that the benzyl group in this compound derivatives could be beneficial for this type of activity.[7]

Experimental Protocols for Biological Evaluation

In Vitro Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Method

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Include positive controls (microorganism in broth without compound) and negative controls (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro CNS Receptor Binding Assay

Protocol: Radioligand Binding Assay

-

Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT1A receptor).

-

In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) and varying concentrations of the test compound.

-

After incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this an attractive area for further research. Future efforts should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a focused library of derivatives with systematic variations of the substituents on the benzyl ring and the amino group will be crucial for elucidating clear structure-activity relationships.

-

Mechanism of action studies: Once potent compounds are identified, detailed mechanistic studies will be necessary to understand their mode of action at the molecular level.

-

In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

References

- 1. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]

- 6. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SYNTHESIS AND AMINOPEPTIDASE N INHIBITING ACTIVITY OF 3-(NITROPHENOXYMETHYL)-[1,3,2]DIOXABOROLAN-2-OLS AND THEIR OPEN ANALOGUES - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to 3-Amino-2-benzylpropan-1-ol as a Chiral Building Block

Abstract

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is intrinsically linked to its three-dimensional structure, making the use of chiral building blocks a critical strategy in the synthesis of effective and safe therapeutics. Among these, 3-Amino-2-benzylpropan-1-ol stands out as a versatile and highly valuable synthon. Its vicinal amino alcohol functionality, coupled with a benzylic stereocenter, provides a scaffold that is frequently encountered in a variety of biologically active molecules, most notably in a class of HIV protease inhibitors. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, covering its synthesis, key reactions, and applications as a chiral building block. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.

Introduction: The Strategic Importance of Chiral Amino Alcohols

The principle of chirality is fundamental to drug design and action. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, the synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry. Chiral building blocks, such as this compound, are enantiomerically pure compounds that serve as starting materials for the construction of complex chiral molecules.[1] The 1,3-amino alcohol motif present in this building block is a key structural feature in a wide array of natural products and synthetic drugs.

The strategic advantage of employing a pre-synthesized chiral building block lies in the direct incorporation of a defined stereocenter into the target molecule, often simplifying complex multi-step syntheses and avoiding challenging chiral separations at later stages. This compound, with its benzyl group, provides a lipophilic side chain that can engage in crucial binding interactions within the active sites of enzymes, making it a particularly sought-after intermediate in drug discovery.

Synthesis of Enantiomerically Pure this compound

The efficient and stereocontrolled synthesis of this compound is a key aspect of its utility. Several strategies have been developed to access both the (R)- and (S)-enantiomers in high optical purity.

Chiral Pool Synthesis from Phenylalanine

A common and economically viable approach to chiral molecules is to utilize the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products such as amino acids. Both L-phenylalanine and D-phenylalanine serve as excellent starting materials for the synthesis of (S)- and (R)-3-Amino-2-benzylpropan-1-ol, respectively.

The general synthetic strategy involves the reduction of the carboxylic acid functionality of the amino acid to a primary alcohol. This transformation must be performed under conditions that do not racemize the adjacent stereocenter.

Logical Workflow for Chiral Pool Synthesis:

Caption: Synthesis of Phenylalaninol from Phenylalanine.

It is important to note that the direct reduction of phenylalanine yields the constitutional isomer, 2-amino-3-phenylpropan-1-ol (phenylalaninol), not the target this compound. To obtain the desired isomer, a synthetic route starting from a different precursor, such as a substituted malonic ester, is typically employed.

Asymmetric Synthesis Strategies

For a more versatile approach that is not reliant on the chiral pool, asymmetric synthesis provides powerful methods to generate the desired enantiomer from achiral starting materials.

A highly effective strategy involves the asymmetric reduction of a prochiral aminoketone precursor. This method hinges on the use of a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group.

Experimental Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol is adapted from established methods for the asymmetric reduction of aminoketones.

-

Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Cool the solution to -20 °C and slowly add a solution of borane-dimethyl sulfide complex (BH3·SMe2) or borane-THF complex (BH3·THF) (1.1 equivalents). Stir for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve the precursor aminoketone, 3-amino-2-benzylpropan-1-one hydrochloride (1.0 equivalent), in a minimal amount of anhydrous THF. Neutralize with a suitable base (e.g., triethylamine) and filter to remove the salt. Add the resulting solution of the free aminoketone dropwise to the catalyst mixture over 30 minutes, maintaining the temperature at -20 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Quenching and Work-up: Once the reaction is complete, quench by the slow addition of methanol at -20 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired enantiomer of this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial as both the CBS catalyst and the borane reagent are sensitive to moisture.

-

Low Temperature: Performing the reaction at low temperatures (-20 °C) enhances the enantioselectivity of the reduction by favoring the transition state that leads to the desired stereoisomer.

-

Slow Addition: The dropwise addition of the substrate prevents an uncontrolled exothermic reaction and helps to maintain a low concentration of the substrate, which can also improve enantioselectivity.

Diagram of Asymmetric Reduction Workflow:

Caption: Asymmetric reduction of a prochiral aminoketone.

Biocatalysis offers a green and highly selective alternative for obtaining enantiomerically pure compounds. Enzymatic kinetic resolution involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated product from the unreacted enantiomer.[2]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: To a solution of racemic this compound (1.0 equivalent) in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether), add a lipase (e.g., Candida antarctica lipase B, CAL-B).

-

Acylating Agent: Add an acylating agent, such as vinyl acetate or isopropenyl acetate (0.5-0.6 equivalents), to the mixture.

-

Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC.

-

Separation: Once approximately 50% conversion is reached, stop the reaction and separate the acylated product from the unreacted amino alcohol by column chromatography.

-

Hydrolysis: The acylated enantiomer can be hydrolyzed back to the amino alcohol using mild basic conditions (e.g., K2CO3 in methanol).

Self-Validating System: The progress of the kinetic resolution is monitored by chiral HPLC, which allows for the simultaneous determination of the enantiomeric excess (% ee) of both the remaining starting material and the acylated product, ensuring the stereochemical integrity of the process.

Applications in Pharmaceutical Synthesis: The Case of HIV Protease Inhibitors

The (2S,3R)-3-amino-2-hydroxy-4-phenylbutyl moiety is a critical pharmacophore in a number of FDA-approved HIV protease inhibitors, including Saquinavir and Amprenavir.[3][4] While not always directly this compound, structurally very similar chiral amino alcohols are key intermediates in their synthesis. The synthesis of Amprenavir, for instance, utilizes a chiral amino alcohol derivative that underscores the importance of this class of building blocks.[5]

Generalized Synthetic Scheme for an HIV Protease Inhibitor Core:

Caption: Role of chiral amino alcohols in HIV protease inhibitor synthesis.

The stereochemistry of the this compound precursor directly translates to the stereochemistry of the final drug molecule, which is crucial for its binding affinity to the HIV protease enzyme.

Physicochemical and Spectroscopic Data

Accurate characterization of the chiral building block is essential for quality control and for confirming its identity and purity.

Table 1: Physicochemical Properties of this compound Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer |

| Molecular Formula | C10H15NO | C10H15NO |

| Molecular Weight | 165.23 g/mol | 165.23 g/mol |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point | Not available | Not available |

| Optical Rotation | Specific data not readily available | Specific data not readily available |

Note: Specific optical rotation values can vary depending on the solvent and concentration.

Table 2: Representative Spectroscopic Data (for the racemate)

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.35-7.15 (m, 5H, Ar-H), 3.65 (d, 2H, CH₂OH), 2.90 (d, 2H, CH₂NH₂), 2.65 (d, 2H, PhCH₂), 2.05 (m, 1H, CH), 1.60 (br s, 3H, NH₂ and OH) |

| ¹³C NMR (CDCl₃) | δ 140.5, 129.0, 128.5, 126.0, 65.0, 45.5, 40.0, 38.0 |

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Conclusion and Future Perspectives

This compound is a testament to the power of chiral building blocks in modern organic synthesis and drug development. Its strategic use enables the efficient and stereocontrolled synthesis of complex, biologically active molecules. The synthetic routes outlined in this guide, from chiral pool approaches to asymmetric catalysis, provide a robust toolkit for accessing this valuable intermediate. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound will undoubtedly increase, driving further innovation in synthetic methodology and drug discovery.

References

The Architecture of Bioactivity: A Technical Guide to the Discovery and History of Amino Alcohols

This guide provides an in-depth exploration of the discovery and history of amino alcohol compounds, a class of molecules fundamental to the architecture of life and modern medicine. From their initial isolation from natural sources to the sophisticated synthetic strategies that enable their tailored design, this document traces the scientific journey that has cemented their importance in research and drug development. We will delve into the causal relationships behind key experimental choices, the evolution of synthetic methodologies, and the pivotal role these compounds play in shaping our understanding of chemical biology and pharmacology.

From Nature's Bounty: The Dawn of Discovery

The story of amino alcohols is intrinsically linked to the broader history of amino acids. The very first amino acid to be isolated was asparagine, a molecule containing both an amine and a carboxylic acid functional group, by French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet in 1806 from asparagus juice.[1][2][3] This landmark discovery ignited a quest to uncover the fundamental building blocks of life, leading to the isolation of cystine in 1810 and both glycine and leucine in 1820.[3][4] The final of the 20 common amino acids, threonine, which is itself an amino alcohol, was not discovered until 1935 by William Cumming Rose.[4]

Parallel to these discoveries in the realm of amino acids, the simplest amino alcohol, ethanolamine, was first prepared in salt form in 1860 by Charles Adolphe Wurtz through the reaction of 2-chloroethanol with ammonia.[5] However, it was Ludwig Knorr in 1897 who developed the industrial production method still in use today, by reacting ethylene oxide with aqueous ammonia, and was the first to isolate the free base.[6]

The Advent of Synthesis: From Racemates to Chiral Control

The ability to synthesize amino alcohols in the laboratory was a crucial step in understanding their structure-activity relationships and unlocking their therapeutic potential. Early synthetic methods often yielded racemic mixtures, an equal combination of both enantiomers, which spurred the development of more sophisticated techniques to control stereochemistry.

Foundational Synthetic Methodologies

One of the earliest and most significant methods for the synthesis of α-amino acids, which can be considered precursors to many amino alcohols, was the Strecker synthesis , first reported by Adolph Strecker in 1850.[12][13][14][15] This one-pot reaction combines an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis, to produce an α-amino acid.[13][14] The Strecker synthesis was a landmark achievement, providing a general and accessible route to this important class of molecules.[15]

The Wurtz reaction , discovered by Charles Adolphe Wurtz in 1855, provided a method for forming carbon-carbon bonds by reacting alkyl halides with sodium.[16][17][18] While not a direct synthesis of amino alcohols, it was a fundamental reaction in the development of organic synthesis that enabled the construction of more complex carbon skeletons. Wurtz is also credited with the discovery of ethylamine and ethylene glycol.[16][17][18]

The development of methods for the reduction of carbonyl compounds was also critical. The use of powerful reducing agents like lithium aluminum hydride allowed for the conversion of the carboxylic acid or ester group of an amino acid to an alcohol, providing a straightforward route to chiral amino alcohols from the "chiral pool" of naturally occurring amino acids.[19][]

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Foundational synthetic routes to amino alcohols.

The Rise of Asymmetric Synthesis

A significant challenge in the synthesis of amino alcohols is the control of stereochemistry, as different enantiomers can have vastly different biological activities. The development of asymmetric synthesis, which allows for the selective production of a single enantiomer, has been a major focus of research.

Key strategies for the asymmetric synthesis of chiral amino alcohols include:

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to synthesize the desired chiral amino alcohol.[21] The inherent chirality of the starting material is transferred to the product.

-

Asymmetric Reduction of α-Amino Ketones: The use of chiral catalysts to reduce α-amino ketones can produce chiral amino alcohols with high enantioselectivity.[21]

-

Asymmetric Aminohydroxylation of Olefins: This powerful method, pioneered by K. Barry Sharpless, allows for the direct conversion of an alkene to a vicinal amino alcohol in a stereocontrolled manner.[21]

More recently, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a novel and efficient method for constructing chiral β-amino alcohol compounds.[22] Additionally, biocatalytic processes using engineered enzymes, such as amine dehydrogenases, are gaining prominence for the synthesis of chiral amino alcohols due to their high selectivity and mild reaction conditions.[23][24]

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Key strategies in modern asymmetric synthesis of amino alcohols.

From the Bench to the Bedside: Amino Alcohols in Drug Development

The impact of amino alcohols on medicine is profound, with this structural motif being a key component in a wide array of therapeutic agents.

The Beta-Blocker Revolution

The discovery and development of β-blockers in the 1960s revolutionized the treatment of cardiovascular diseases like angina pectoris and hypertension.[25][26] Sir James Black, building on the work of Raymond P. Ahlquist who first differentiated α- and β-adrenoceptors, synthesized the first clinically significant β-blockers, pronethalol and propranolol.[25][26] These drugs, which are amino alcohol derivatives, work by blocking the effects of catecholamines on the heart, thereby reducing heart rate and blood pressure. The development of β-blockers is a prime example of rational drug design, where a deep understanding of physiology led to the creation of a life-saving class of drugs.

| Drug | Year of Introduction | Class | Key Structural Feature |

| Dichloroisoproterenol (DCI) | 1950s | First β-antagonist | Amino alcohol |

| Pronethalol | 1962 | First clinical candidate | Amino alcohol |

| Propranolol | 1965 | First major β-blocker | Amino alcohol |

The Paclitaxel Side Chain: A Synthetic Challenge with a High Reward

The anticancer drug paclitaxel (Taxol) is a complex natural product that has been a cornerstone of cancer chemotherapy. A crucial component of its structure is the C-13 side chain, which is an amino alcohol derivative.[27][28] The synthesis of this side chain has been a major focus of synthetic organic chemistry, with numerous strategies developed to achieve its stereochemically complex structure.[27][28][29][30] The Holton-Ojima β-lactam synthon method is a well-established route to this important structural motif.[28] The development of efficient syntheses for the paclitaxel side chain has been critical for ensuring a stable supply of this life-saving drug.[30]

Experimental Protocols: Cornerstone Syntheses

Strecker Synthesis of α-Alanine (Racemic)

Objective: To synthesize racemic α-alanine from acetaldehyde, ammonia, and hydrogen cyanide.

Methodology:

-

In a well-ventilated fume hood, a solution of acetaldehyde in an appropriate solvent (e.g., water) is cooled in an ice bath.

-

A solution of ammonium chloride is added to the cooled acetaldehyde solution.

-

A solution of potassium cyanide is then added dropwise to the reaction mixture while maintaining the low temperature.

-

The reaction is allowed to stir at room temperature for several hours to form the α-aminonitrile intermediate.

-

The reaction mixture is then acidified with a strong acid (e.g., hydrochloric acid) and heated to reflux to hydrolyze the nitrile to a carboxylic acid.

-

Upon cooling, the α-amino acid, alanine, will crystallize from the solution and can be collected by filtration.

Causality of Experimental Choices:

-

The use of an ice bath during the initial addition of reagents helps to control the exothermic reaction and prevent the formation of side products.

-

The subsequent hydrolysis under acidic conditions is necessary to convert the stable nitrile group into the desired carboxylic acid.

Reduction of L-Leucine to L-Leucinol

Objective: To synthesize the chiral amino alcohol L-leucinol from the natural amino acid L-leucine.

Methodology:

-

L-leucine is suspended in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled in an ice bath, and a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by techniques like thin-layer chromatography).

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

-

The resulting slurry is filtered, and the filtrate is dried and concentrated to yield the crude L-leucinol.

-

The product can be further purified by distillation or recrystallization.

Causality of Experimental Choices:

-

The use of a dry, aprotic solvent and an inert atmosphere is crucial as lithium aluminum hydride reacts violently with water and protic solvents.

-

The careful, dropwise addition of the reducing agent at low temperature helps to control the highly exothermic reaction.

-

The specific workup procedure is designed to safely decompose the excess reducing agent and facilitate the removal of inorganic byproducts.

Conclusion

The journey of amino alcohol compounds, from their initial discovery in natural sources to their sophisticated synthesis and widespread application in medicine, is a compelling narrative of scientific progress. The development of foundational synthetic methods like the Strecker synthesis and the more recent advancements in asymmetric catalysis have provided researchers with the tools to create a vast array of these structurally diverse and biologically important molecules. The profound impact of amino alcohols on human health, exemplified by the development of beta-blockers and the synthesis of the paclitaxel side chain, underscores their enduring significance in drug discovery and development. As our understanding of chemical synthesis and biological systems continues to deepen, the role of amino alcohols in shaping the future of medicine is certain to expand.

References

- 1. Asparagine - Wikipedia [en.wikipedia.org]

- 2. Asparagine [hyperphysics.phy-astr.gsu.edu]

- 3. Magnesium Glycinate 420 mg – High Purity Chelated Mineral Supplement-organic amino acid fertilizer [hbfuyangbio.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Ethanolamine - Wikipedia [en.wikipedia.org]

- 6. acs.org [acs.org]

- 7. grokipedia.com [grokipedia.com]

- 8. library.sciencemadness.org [library.sciencemadness.org]

- 9. Nagai Nagayoshi - SamuraiWiki [samurai-archives.com]

- 10. Ephedrine - Wikipedia [en.wikipedia.org]

- 11. theappendix.net [theappendix.net]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 13. Strecker_amino_acid_synthesis [chemeurope.com]

- 14. grokipedia.com [grokipedia.com]

- 15. news-medical.net [news-medical.net]

- 16. Wurtz, Charles Adolphe [canov.jergym.cz]

- 17. Charles Adolphe Wurtz | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 18. Charles Adolphe Wurtz - Wikipedia [en.wikipedia.org]